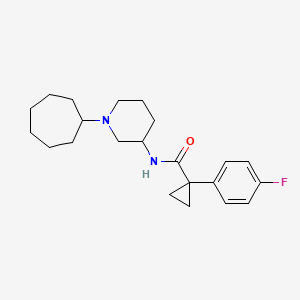![molecular formula C24H30N4O B6060992 2-{1-(2-phenylethyl)-4-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6060992.png)
2-{1-(2-phenylethyl)-4-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{1-(2-phenylethyl)-4-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol is a chemical compound that has gained significant attention in scientific research. It is a synthetic compound that is used in various fields of research, including pharmacology, biochemistry, and physiology.
Wirkmechanismus
The mechanism of action of 2-{1-(2-phenylethyl)-4-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol is not fully understood. However, it is believed to act by modulating various cellular pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. The compound has also been shown to inhibit the activity of various enzymes, including tyrosine kinases and phosphodiesterases.
Biochemical and Physiological Effects:
2-{1-(2-phenylethyl)-4-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol has been shown to have various biochemical and physiological effects. In pharmacological studies, the compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to have neuroprotective effects and improve cognitive function in animal models of neurological disorders. In biochemical studies, the compound has been shown to modulate the activity of various cellular pathways and enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-{1-(2-phenylethyl)-4-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol in lab experiments include its synthetic nature, high purity, and well-defined chemical structure. These properties make it an ideal compound for investigating its effects on various cellular pathways and enzymes. However, the limitations of using the compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 2-{1-(2-phenylethyl)-4-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol. These include investigating its potential as a therapeutic agent for various diseases, including cancer, neurological disorders, and cardiovascular diseases. Further research is also needed to fully understand its mechanism of action and its effects on various cellular pathways and enzymes. Additionally, research is needed to investigate the potential toxicity of the compound and its suitability for use in clinical trials.
Synthesemethoden
The synthesis of 2-{1-(2-phenylethyl)-4-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol involves the reaction of 1-phenyl-1H-pyrazole-4-carbaldehyde with 2-(2-phenylethyl)piperazine in the presence of sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
2-{1-(2-phenylethyl)-4-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol has various scientific research applications. It has been used in pharmacological studies to investigate its potential as a therapeutic agent for various diseases, including cancer, neurological disorders, and cardiovascular diseases. The compound has also been used in biochemical and physiological studies to understand its mechanism of action and its effects on various cellular pathways.
Eigenschaften
IUPAC Name |
2-[1-(2-phenylethyl)-4-[(1-phenylpyrazol-4-yl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O/c29-16-12-24-20-26(14-15-27(24)13-11-21-7-3-1-4-8-21)18-22-17-25-28(19-22)23-9-5-2-6-10-23/h1-10,17,19,24,29H,11-16,18,20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHOGEVTXLMLMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CC2=CN(N=C2)C3=CC=CC=C3)CCO)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-(2-phenylethyl)-4-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3-nitrophenyl)-N-[({4-[(2-thienylcarbonyl)amino]phenyl}amino)carbonothioyl]-2-furamide](/img/structure/B6060910.png)
![N-cyclopentyl-3-cyclopropyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1H-pyrazole-5-carboxamide](/img/structure/B6060919.png)
![7-chloro-3-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-4-phenyl-2-quinolinol](/img/structure/B6060924.png)
![3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-N-ethyl-1-pyrrolidinecarboxamide](/img/structure/B6060943.png)
![N~2~-acetyl-N~1~-ethyl-N~1~-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-L-methioninamide](/img/structure/B6060950.png)
![ethyl 2-[(5-bromo-2-furoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6060963.png)


![7-chloro-2-[4-(2-ethoxyphenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B6060977.png)
![2-methyl-5-(1-naphthyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6060980.png)

![N-[(1-cyclopentyl-4-piperidinyl)methyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6060983.png)
![N-{3-[acetyl(methyl)amino]phenyl}-3-isopropoxybenzamide](/img/structure/B6060986.png)
![6',7'-dimethoxy-2'-(4-morpholinylacetyl)-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline] hydrochloride](/img/structure/B6060989.png)